



Application Notes and Protocols: 6'''-Feruloylspinosin Docking with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of 6"'-Feruloylspinosin with its target proteins. This document includes a summary of quantitative data, detailed experimental protocols for in silico docking, and visualizations of the relevant signaling pathways.

Introduction

6'''-FeruloyIspinosin is a flavonoid C-glycoside found in the seeds of Ziziphus jujuba (jujube). It has garnered significant interest for its potential therapeutic effects, including neuroprotective, cardioprotective, and anti-inflammatory properties.[1][2][3] Understanding the molecular interactions between 6"'-FeruloyIspinosin and its protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in structure-based drug design.

Quantitative Docking Data

Molecular docking studies have been conducted to evaluate the binding affinity of 6"-**FeruloyIspinosin** with several key protein targets. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.



Target Protein/Complex	Binding Energy (kcal/mol)	Interacting Amino Acid Residues	Reference
NF-ĸB-DNA complex	-7.92 ± 0.59	Data not available in the reviewed literature.	[1]
FAK	Lowest docking energy among tested compounds	Data not available in the reviewed literature.	[4][5]
DOCK180	Lowest docking energy among tested compounds	Forms nine hydrogen bonds.	[4][5]
Rac1	Lowest docking energy among tested compounds*	Forms nine hydrogen bonds.	[4][5]
Arp3	Lowest docking energy among tested compounds*	Data not available in the reviewed literature.	[4][5]
WAVE2	Lower binding affinity compared to other targets.	Data not available in the reviewed literature.	[5]
GSK3β	Data not available in the reviewed literature.	Data not available in the reviewed literature.	N/A

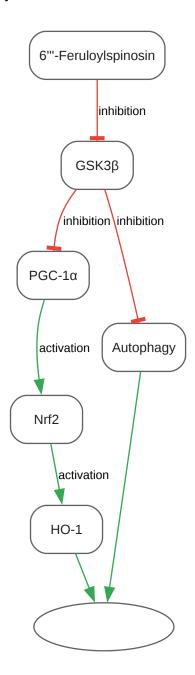
^{*}In a comparative study, **6'''-FeruloyIspinosin**, spinosin, and swertisin were docked against FAK, DOCK180, Rac1, and Arp3. **6'''-FeruloyIspinosin** was reported to have the lowest docking energies for most of these targets, but specific numerical values were not provided.[4] [5]

^{**}The study mentioned that **6""-FeruloyIspinosin** forms a total of nine hydrogen bonds with DOCK180 and Rac1, but a detailed list of the specific interacting residues was not available.[4] [5]



Signaling Pathways

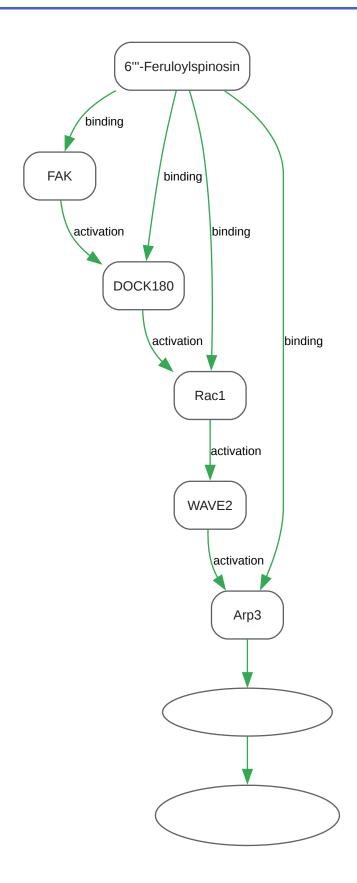
6""-FeruloyIspinosin has been shown to modulate several important signaling pathways. The following diagrams illustrate the key interactions and cascades.



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GSK3β/PGC-1α/Nrf2/HO-1 Signaling Pathway

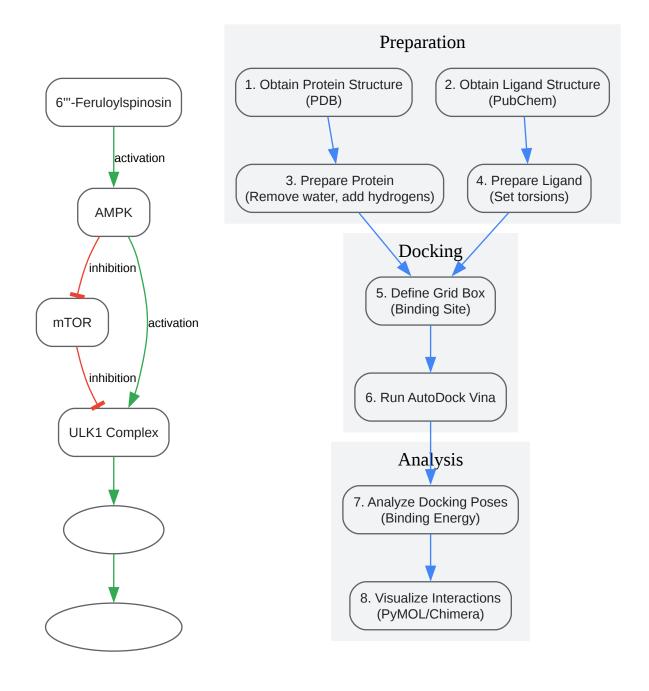




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FAK-DOCK180-Rac1-WAVE2-Arp3 Signaling Pathway





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- To cite this document: BenchChem. [Application Notes and Protocols: 6"'-Feruloylspinosin Docking with Target Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1342905#6-feruloylspinosin-docking-with-target-proteins]

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